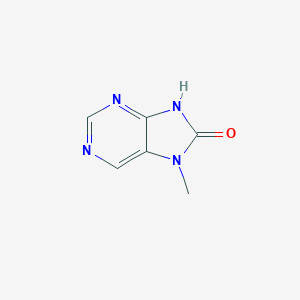
7-Methyl-1H-purin-8(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1H-purin-8(7H)-one, also known as 7-methylguanine, is a purine derivative that is found in RNA and DNA. It is a crucial component of genetic material, playing a role in the regulation of gene expression and protein synthesis. This compound has been extensively studied due to its importance in molecular biology and its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 7-Methyl-1H-purin-8(7H)-oneine is related to its ability to form hydrogen bonds with other nucleotides in RNA and DNA. This interaction stabilizes the structure of genetic material, allowing for proper gene expression and protein synthesis. Additionally, 7-Methyl-1H-purin-8(7H)-oneine can act as a substrate for enzymes involved in DNA repair, playing a role in maintaining the integrity of genetic material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Methyl-1H-purin-8(7H)-oneine are related to its role in genetic material. It has been shown to affect gene expression and protein synthesis, playing a role in various cellular processes such as cell division, differentiation, and apoptosis. Additionally, 7-Methyl-1H-purin-8(7H)-oneine has been implicated in various diseases, including cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Methyl-1H-purin-8(7H)-oneine in lab experiments is its availability and purity. It can be easily synthesized and purchased from commercial sources, making it a readily available reagent for research purposes. However, one limitation is its potential toxicity, which can interfere with experimental results if not properly controlled.
Direcciones Futuras
There are several future directions for research involving 7-Methyl-1H-purin-8(7H)-oneine. One area of interest is its potential role in epigenetics, as it has been shown to affect gene expression through modifications to RNA and DNA. Additionally, 7-Methyl-1H-purin-8(7H)-oneine has been studied in the context of cancer treatment, as it may serve as a target for chemotherapy drugs. Finally, further investigation into the biochemical and physiological effects of 7-Methyl-1H-purin-8(7H)-oneine may provide insight into its role in various diseases and cellular processes.
Métodos De Síntesis
The synthesis of 7-Methyl-1H-purin-8(7H)-oneine can be achieved through several methods, including the reaction of guanine with methyl iodide, or the reaction of 6-chloropurine with dimethylamine. These methods have been optimized over the years to improve yield and purity, making 7-Methyl-1H-purin-8(7H)-oneine readily available for research purposes.
Aplicaciones Científicas De Investigación
7-Methyl-1H-purin-8(7H)-oneine has been extensively studied in the field of molecular biology due to its role in genetic material. It has been used in various experiments to investigate the structure and function of RNA and DNA. For example, 7-Methyl-1H-purin-8(7H)-oneine has been used in RNA labeling experiments to track the movement and localization of RNA molecules within cells. It has also been used in DNA sequencing experiments to identify genetic mutations and variations.
Propiedades
Número CAS |
15886-44-9 |
|---|---|
Fórmula molecular |
C6H6N4O |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
7-methyl-9H-purin-8-one |
InChI |
InChI=1S/C6H6N4O/c1-10-4-2-7-3-8-5(4)9-6(10)11/h2-3H,1H3,(H,7,8,9,11) |
Clave InChI |
FNUYKMPOJSEMNW-UHFFFAOYSA-N |
SMILES |
CN1C2=CN=CN=C2NC1=O |
SMILES canónico |
CN1C2=CN=CN=C2NC1=O |
Sinónimos |
8H-Purin-8-one, 7,9-dihydro-7-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



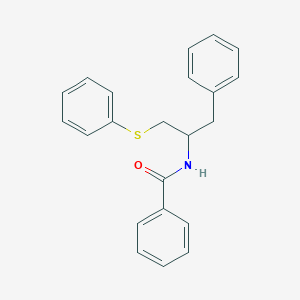
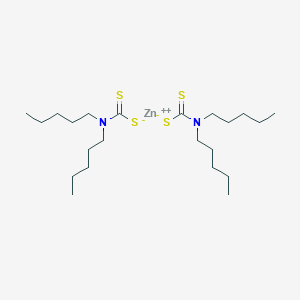
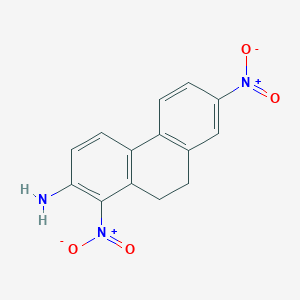
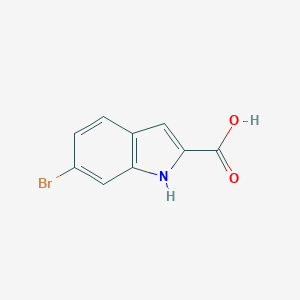
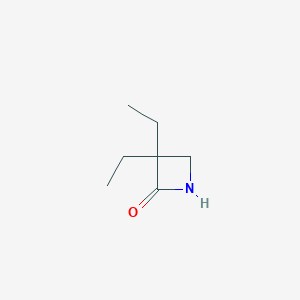
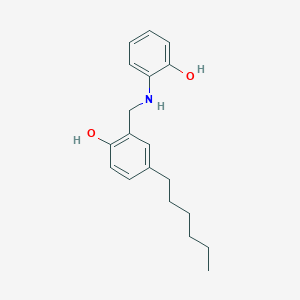
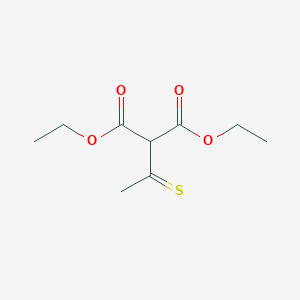
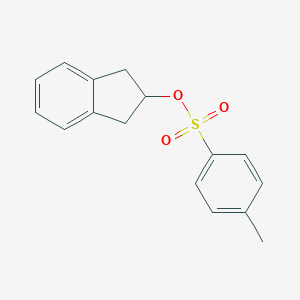
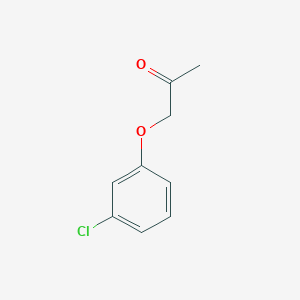
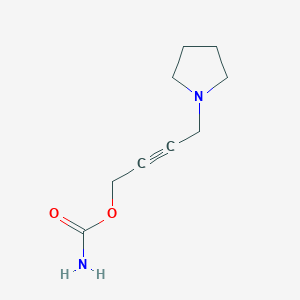
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
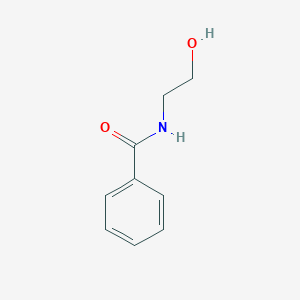
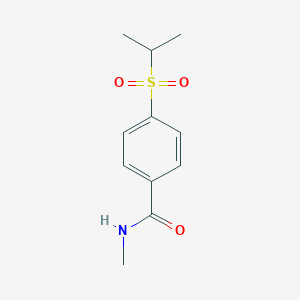
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)